Octanenitrile, 8-(methylthio)-
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Overview
Description
Octanenitrile, 8-(methylthio)-, also known as 8-(methylsulfanyl)octanenitrile, is an organic compound with the molecular formula C₉H₁₇NS. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (C≡N) attached to an alkyl group. This compound is notable for its unique structure, which includes a methylthio group (CH₃S-) attached to the eighth carbon of the octanenitrile chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanenitrile, 8-(methylthio)- typically involves the reaction of 8-bromo-octanenitrile with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylthio group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution .
Industrial Production Methods
Industrial production of Octanenitrile, 8-(methylthio)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Octanenitrile, 8-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Octanenitrile, 8-(methylthio)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Octanenitrile, 8-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the methylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octanenitrile: Lacks the methylthio group, making it less reactive in certain chemical reactions.
8-(Methylsulfanyl)octanenitrile: Another name for Octanenitrile, 8-(methylthio)-.
1-Cyano-8-(methylthio)heptane: Similar structure but with a different carbon chain length.
Uniqueness
Octanenitrile, 8-(methylthio)- is unique due to the presence of both a nitrile and a methylthio group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
58214-93-0 |
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Molecular Formula |
C9H17NS |
Molecular Weight |
171.31 g/mol |
IUPAC Name |
8-methylsulfanyloctanenitrile |
InChI |
InChI=1S/C9H17NS/c1-11-9-7-5-3-2-4-6-8-10/h2-7,9H2,1H3 |
InChI Key |
BWZCPICNIWWLFX-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCCC#N |
Origin of Product |
United States |
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